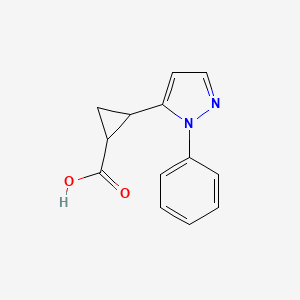
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (2-PPCA) is an organic compound with a cyclopropane ring and a pyrazole moiety. It is a versatile compound that has been used in a variety of applications, including synthesis of pharmaceuticals, medical imaging, and research in biochemistry and physiology.
Applications De Recherche Scientifique
Supramolecular Chemistry
In supramolecular chemistry, this compound is utilized to understand the supramolecular environment of crystal structures, which is crucial for designing molecules with desirable properties . The compound’s ability to form or not form planar stacking interactions in solid or liquid states can be assessed through techniques like single crystal diffraction , Density Functional Theory (DFT) , and quantum theory of atoms in molecules (QTAIM) calculations .
Medicinal Chemistry
The pyrazole moiety of the compound is significant in medicinal chemistry due to its presence in drug-like compounds with multiple biological activities . It’s used in the synthesis of heterocyclic compounds that are foundational for designing drugs with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Antileishmanial and Antimalarial Research
In the field of antileishmanial and antimalarial research, derivatives of this compound have been evaluated for their efficacy. Molecular docking studies have justified the better antileishmanial activity of certain derivatives, and some have shown promising inhibition effects against Plasmodium berghei with significant suppression rates .
Crystal Engineering
This compound plays a role in crystal engineering, where it helps in understanding how small structural changes affect the supramolecular environment. This is important for the development of new materials with specific physical properties .
Green Chemistry
The synthesis of this compound aligns with the principles of green chemistry, emphasizing “metal-free” and “solvent-free” reactions. It’s part of a broader effort to develop sustainable and environmentally friendly synthetic methodologies .
Spectroscopy and Structural Analysis
In spectroscopy and structural analysis, the compound is characterized by various techniques such as 1H and 13C NMR , Fourier transform infrared (FT-IR) spectroscopy , thermo gravimetric analysis , and single-crystal X-ray diffraction . These methods provide detailed insights into the molecular structure and behavior of the compound .
Propriétés
IUPAC Name |
2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKIXMQIWUVVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



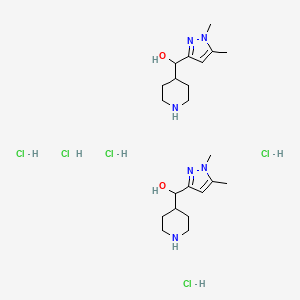
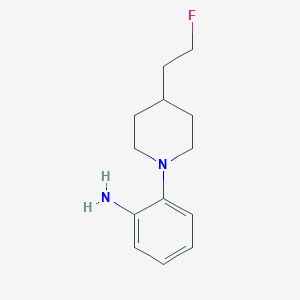
![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)
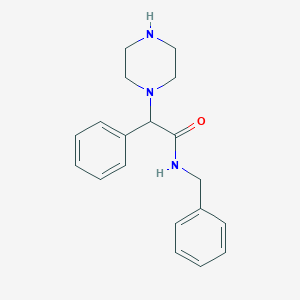
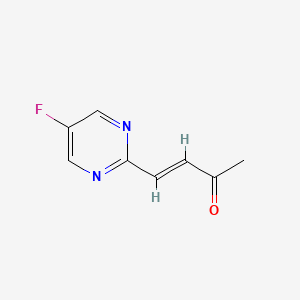
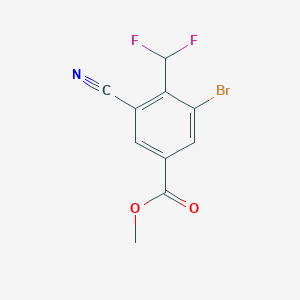
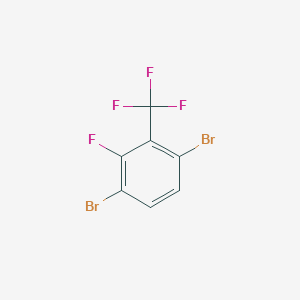
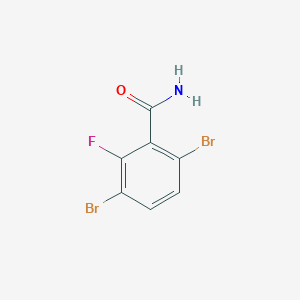

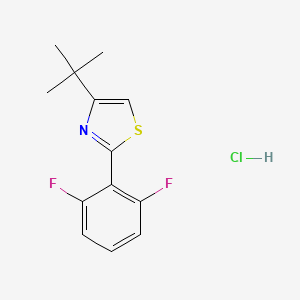
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)